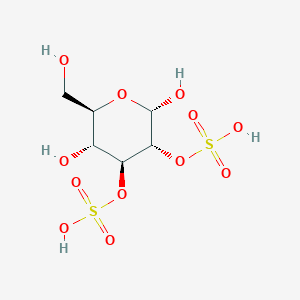

2,3-DI-O-Sulfo-alpha-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is a sulfated derivative of glucose, belonging to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. The compound is characterized by the presence of two sulfate groups attached to the 2nd and 3rd carbon atoms of the glucose molecule, forming a highly sulfated structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose typically involves the selective sulfation of glucose derivatives. One common method includes the use of sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-sulfation and degradation of the glucose molecule .

Industrial Production Methods

Industrial production of this compound may involve similar sulfation techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the product. Advanced purification techniques such as ion-exchange chromatography and crystallization are employed to isolate the desired compound .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfate groups undergo hydrolysis under acidic or alkaline conditions. This reaction is pH-dependent and often results in partial or complete desulfation:

-

Acidic hydrolysis : Protonation of sulfate oxygen weakens S–O bonds, leading to cleavage.

-

Alkaline hydrolysis : Nucleophilic attack by hydroxide ions displaces sulfate groups.

Reaction Conditions :

| Condition | Temperature Range | Timeframe | Outcome |

|---|---|---|---|

| 0.1 M HCl (pH 1.5) | 60–80°C | 2–4 hours | Selective 3-O-desulfation |

| 0.5 M NaOH (pH 13) | 25°C | 30–60 minutes | Complete desulfation |

Hydrolysis products include monosulfated glucose derivatives (e.g., 2-O-sulfo-glucopyranose) and unsulfated glucose, depending on conditions .

Sulfation/Desulfation Modifications

The compound participates in enzymatic sulfation/desulfation processes mediated by sulfotransferases and sulfatases:

-

3-O-Sulfotransferase (3-OST) : Transfers sulfate groups to position 3 of glucosamine analogs, though structural analogs of this compound may inhibit such activity .

-

Arylsulfatases : Catalyze sulfate ester cleavage in physiological environments.

Key Findings :

-

Sulfation at positions 2 and 3 enhances binding to heparin-binding proteins (e.g., antithrombin III).

-

Desulfation reduces electrostatic interactions, altering biological activity .

Glycosylation and Conjugation

The hydroxyl groups at positions 4, 5, and 6 remain reactive for glycosidic bond formation:

-

Enzymatic glycosylation : Glycosyltransferases link the compound to other saccharides or aglycones.

-

Chemical conjugation : Activated carboxylates or amines target free hydroxyls for covalent modifications.

Notable Reactions :

| Reaction Type | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| Methylation | Dimethyl sulfate | Methyl ether derivatives | Stability enhancement |

| Acetylation | Acetic anhydride | Acetylated intermediates | Protective group strategy |

Oxidation Reactions

The primary alcohol group at position 6 undergoes oxidation to form uronic acid derivatives:

-

TEMPO-mediated oxidation : Converts C6 hydroxyl to a carboxyl group under mild conditions.

-

Strong oxidants (e.g., HNO3) : Degrade the pyranose ring, yielding dicarboxylic acids .

Impact of Sulfation :

Sulfate groups at positions 2 and 3 sterically hinder oxidation at adjacent positions, directing reactivity toward C6 .

Interaction with Metal Ions

The sulfated structure chelates divalent cations (e.g., Zn²⁺, Ca²⁺), influencing enzymatic activity:

-

Zn²⁺ binding : Stabilizes interactions with metalloproteases (e.g., carboxypeptidases) .

-

Ca²⁺ chelation : Modulates heparin-antithrombin binding kinetics in coagulation pathways.

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions, with degradation pathways including:

-

pH-dependent hydrolysis (as above).

-

Enzymatic desulfation by sulfatases in vivo.

Half-Life Data :

| Condition | Half-Life (37°C) | Notes |

|---|---|---|

| Phosphate buffer (pH 7.4) | 12–18 hours | Slow desulfation at C2/C3 |

| Human serum | 6–8 hours | Enzymatic degradation dominates |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. It can be used in various organic reactions due to its unique structural properties.

- Study of Glycosaminoglycans : Its sulfated nature allows it to act as a model compound for studying glycosaminoglycan interactions with proteins .

Biology

- Cellular Interactions : Research indicates that this compound plays a role in cellular processes, particularly in binding to proteins involved in signaling pathways. The sulfate groups enhance its binding affinity, which can modulate biological activities .

- Impact on Muscle Development : Studies have shown that sulfation patterns on glycosaminoglycans are crucial for muscle differentiation and development. The compound's ability to inhibit certain enzymes involved in inflammation suggests potential therapeutic roles in muscle-related disorders .

Medicine

- Therapeutic Potential : Investigations into its anticoagulant and anti-inflammatory properties highlight its potential use as a therapeutic agent. The compound may inhibit enzymes that contribute to inflammatory responses, making it a candidate for treating conditions like arthritis or cardiovascular diseases .

- Drug Development : Its structure can be utilized to enhance drug delivery systems. For instance, glycosylated sulfonylureas incorporating this compound have shown promise as antihyperglycemic agents in diabetic models, enhancing selective uptake by pancreatic beta-cells and minimizing side effects associated with traditional sulfonylureas .

Industrial Applications

This compound is also utilized in various industrial applications:

- Production of Specialty Chemicals : Its unique chemical properties make it valuable in producing specialty chemicals used in pharmaceuticals and biotechnology.

- Additive in Formulations : The compound can serve as an additive in formulations requiring enhanced solubility or bioactivity due to its sulfated structure .

Case Study 1: Anticoagulant Activity

A study investigated the anticoagulant effects of sulfated carbohydrates, including this compound. Results indicated that the compound effectively inhibited thrombin activity, suggesting its potential use in developing anticoagulant therapies .

Case Study 2: Antihyperglycemic Effects

Research on glycosylated sulfonylureas demonstrated that incorporating this compound improved the antihyperglycemic effects in diabetic mice compared to standard treatments. This highlights its role in enhancing drug efficacy while reducing adverse effects .

Wirkmechanismus

The mechanism of action of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,3-Di-O-Sulfo-β-D-Glucopyranose

- 3,6-Di-O-Sulfo-α-D-Glucopyranose

- 2,3,6-Tri-O-Sulfo-α-D-Glucopyranose

Einzigartigkeit

2,3-Di-O-Sulfo-α-D-Glucopyranose ist aufgrund seines spezifischen Sulfatierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Verglichen mit anderen sulfatierten Glucosederivaten weist es eine höhere Bindungsaffinität zu bestimmten Proteinen und Enzymen auf, was es zu einer wertvollen Verbindung in der biochemischen Forschung und in therapeutischen Anwendungen macht .

Eigenschaften

Molekularformel |

C6H12O12S2 |

|---|---|

Molekulargewicht |

340.3 g/mol |

IUPAC-Name |

[(2S,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1 |

InChI-Schlüssel |

ORUZACWROKWTRH-DVKNGEFBSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.